1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile
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Overview
Description
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is a chemical compound characterized by a trifluoromethyl group attached to a pyridine ring, which is further connected to a cyclopropane ring bearing a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized using various methods, including the trifluoromethylation of pyridine derivatives.
Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Carbonitrile Group: The carbonitrile group can be added through nucleophilic substitution reactions involving cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to amines or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of catalysts are often used.
Substitution: Reagents like halides, nucleophiles, and bases are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes . The carbonitrile group can form hydrogen bonds and other interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
- 1-(2-(Trifluoromethyl)pyridin-4-yl)piperazine
- 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carboxylic acid
Comparison: 1-(3-(Trifluoromethyl)pyridin-4-yl)cyclopropane-1-carbonitrile is unique due to its specific combination of a trifluoromethyl group, a pyridine ring, a cyclopropane ring, and a carbonitrile group. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C10H7F3N2 |
---|---|
Molecular Weight |
212.17 g/mol |
IUPAC Name |
1-[3-(trifluoromethyl)pyridin-4-yl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-5-15-4-1-7(8)9(6-14)2-3-9/h1,4-5H,2-3H2 |
InChI Key |
JNWORUJFMNFLRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=C(C=NC=C2)C(F)(F)F |
Origin of Product |
United States |
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